molecular formula C18H18ClN3O4 B3609156 1-(2-chloro-5-nitrobenzoyl)-4-(4-methoxyphenyl)piperazine

1-(2-chloro-5-nitrobenzoyl)-4-(4-methoxyphenyl)piperazine

Cat. No.: B3609156
M. Wt: 375.8 g/mol
InChI Key: OHNBAVSOHRRXFK-UHFFFAOYSA-N
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Description

1-(2-chloro-5-nitrobenzoyl)-4-(4-methoxyphenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2-chloro-5-nitrobenzoyl group and a 4-methoxyphenyl group. Piperazine derivatives are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-5-nitrobenzoyl)-4-(4-methoxyphenyl)piperazine typically involves the following steps:

    Nitration: The starting material, 2-chlorobenzoyl chloride, undergoes nitration to introduce a nitro group at the 5-position, yielding 2-chloro-5-nitrobenzoyl chloride.

    Acylation: The 2-chloro-5-nitrobenzoyl chloride is then reacted with piperazine to form 1-(2-chloro-5-nitrobenzoyl)piperazine.

    Substitution: Finally, the 1-(2-chloro-5-nitrobenzoyl)piperazine is reacted with 4-methoxyphenyl chloride to introduce the 4-methoxyphenyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-5-nitrobenzoyl)-4-(4-methoxyphenyl)piperazine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles (amines, thiols), base (e.g., sodium hydroxide)

    Oxidation: Potassium permanganate, sulfuric acid

Major Products Formed

    Reduction: 1-(2-chloro-5-aminobenzoyl)-4-(4-methoxyphenyl)piperazine

    Substitution: Various substituted derivatives depending on the nucleophile used

    Oxidation: 1-(2-chloro-5-nitrobenzoyl)-4-(4-hydroxyphenyl)piperazine or 1-(2-chloro-5-nitrobenzoyl)-4-(4-formylphenyl)piperazine

Scientific Research Applications

1-(2-chloro-5-nitrobenzoyl)-4-(4-methoxyphenyl)piperazine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a lead compound for the development of new therapeutic agents, particularly for its potential anti-inflammatory, antimicrobial, and anticancer activities.

    Biological Studies: Researchers use this compound to study its effects on various biological pathways and its interactions with cellular targets.

    Chemical Biology: It serves as a tool compound to investigate the mechanisms of action of piperazine derivatives and their potential as drug candidates.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-chloro-5-nitrobenzoyl)-4-(4-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring and the methoxyphenyl group contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chloro-5-nitrobenzoyl)piperazine
  • 1-(4-methoxyphenyl)piperazine
  • 1-(2-chloro-5-nitrobenzoyl)-4-phenylpiperazine

Comparison

1-(2-chloro-5-nitrobenzoyl)-4-(4-methoxyphenyl)piperazine is unique due to the presence of both the 2-chloro-5-nitrobenzoyl and 4-methoxyphenyl groups, which confer distinct chemical and biological properties. Compared to 1-(2-chloro-5-nitrobenzoyl)piperazine, the additional methoxyphenyl group enhances its lipophilicity and potential interactions with hydrophobic pockets in biological targets. Compared to 1-(4-methoxyphenyl)piperazine, the nitrobenzoyl group introduces additional reactivity and potential for bioreduction, leading to unique biological effects.

Properties

IUPAC Name

(2-chloro-5-nitrophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O4/c1-26-15-5-2-13(3-6-15)20-8-10-21(11-9-20)18(23)16-12-14(22(24)25)4-7-17(16)19/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHNBAVSOHRRXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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